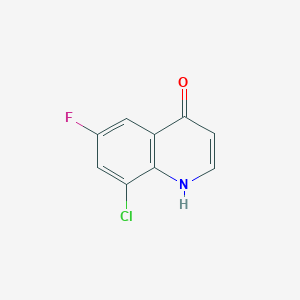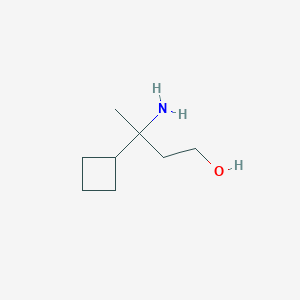
3-Amino-3-cyclobutylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-cyclobutylbutan-1-ol is an organic compound with the molecular formula C₈H₁₇NO It is a cyclobutyl-substituted amino alcohol, which means it contains both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a butane backbone with a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclobutylbutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as distillation and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-cyclobutylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of cyclobutyl halides.
Scientific Research Applications
3-Amino-3-cyclobutylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclobutylbutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, making the compound of interest in pharmacological studies.
Comparison with Similar Compounds
3-Amino-1-butanol: Lacks the cyclobutyl ring, making it less sterically hindered.
Cyclobutylamine: Contains only the amino group without the hydroxyl group.
Cyclobutanol: Contains only the hydroxyl group without the amino group.
Uniqueness: 3-Amino-3-cyclobutylbutan-1-ol is unique due to the presence of both the amino and hydroxyl groups on a cyclobutyl-substituted butane backbone. This combination of functional groups and the cyclobutyl ring structure provides distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-amino-3-cyclobutylbutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(9,5-6-10)7-3-2-4-7/h7,10H,2-6,9H2,1H3 |
InChI Key |
IYHSBMMIYNDVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)(C1CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


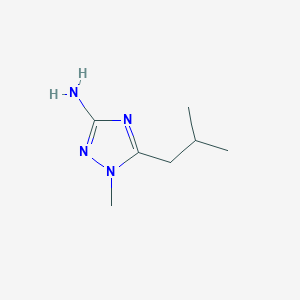
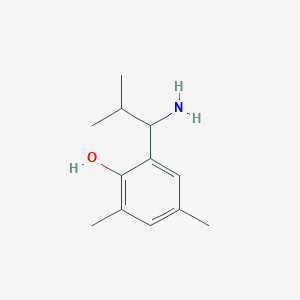

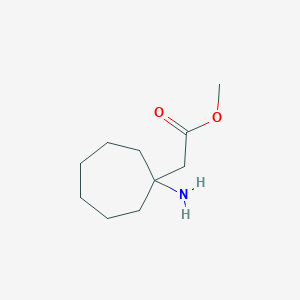
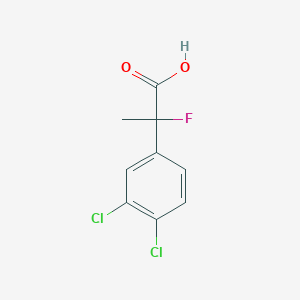
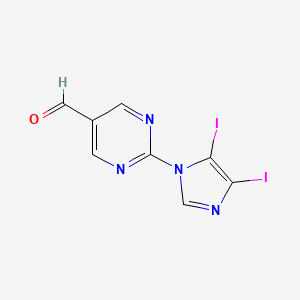
![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)



